molecular formula C12H14ClF6N B13100378 (S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride

(S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride

Cat. No.: B13100378
M. Wt: 321.69 g/mol
InChI Key: AMZRSYXGKSZQIV-PPHPATTJSA-N
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Description

Nomenclature and Structural Identity

The systematic IUPAC name of this compound, (S)-1-(2,5-bis(trifluoromethyl)phenyl)butylamine hydrochloride , reflects its stereochemistry, substituent positions, and functional groups. The prefix (S) denotes the absolute configuration at the chiral carbon atom in the butylamine chain. The parent structure, butylamine , consists of a four-carbon alkyl chain terminating in an amine group. The aromatic ring is substituted at the 2- and 5-positions with trifluoromethyl (-CF₃) groups, which confer electron-withdrawing properties and metabolic stability. The hydrochloride salt enhances aqueous solubility, a critical feature for biological applications.

Key structural features include:

  • Molecular formula : C₁₂H₁₃F₆N·HCl
  • Molecular weight : 315.7 g/mol (calculated from atomic masses)
  • SMILES notation : Cl.[NH3+]CC@HC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F

A comparative analysis of structurally related compounds highlights the impact of trifluoromethyl substitution patterns on physicochemical properties:

Compound Name Substituent Positions Molecular Formula Key Properties
1-[3,5-Bis(trifluoromethyl)phenyl]butylamine 3,5-positions C₁₂H₁₃F₆N Higher symmetry, distinct electronic effects
1-(4-Trifluoromethylphenyl)butylamine 4-position C₁₁H₁₂F₃N Reduced steric hindrance

The 2,5-bis(trifluoromethyl) substitution in the target compound creates a sterically congested aromatic system, influencing its reactivity and interaction with biological targets.

Historical Context of Discovery and Development

The synthesis of (S)-1-(2,5-bis-trifluoromethylphenyl)butylamine hydrochloride aligns with broader trends in fluoroorganic chemistry, which gained momentum in the late 20th century due to the unique properties of fluorine-containing compounds. Trifluoromethyl groups became strategically important in medicinal chemistry for their ability to enhance lipophilicity, metabolic resistance, and binding affinity. While the exact synthesis timeline of this compound remains undocumented in public databases, its structural analogs, such as 1-[3,5-bis(trifluoromethyl)phenyl]butylamine, were first reported in the early 2000s.

The development of asymmetric synthesis techniques enabled the isolation of the (S) -enantiomer, which is critical for studying stereoselective biological interactions. Advances in catalytic methods, such as chiral resolution and enantioselective hydrogenation, facilitated the production of high-purity samples for research.

Research Significance and Academic Relevance

This compound serves as a model compound for investigating structure-activity relationships (SAR) in drug design. The trifluoromethyl groups’ electron-withdrawing nature modulates the aromatic ring’s electronic profile, affecting π-π stacking interactions and hydrogen bonding potential. These properties are exploited in:

  • Receptor-targeted drug discovery : The compound’s amine group can interact with neurotransmitter receptors, making it a candidate for neurological disorder research.
  • Catalyst design : Chiral amines are pivotal in asymmetric catalysis, and this compound’s rigid structure may stabilize transition states in enantioselective reactions.

Academic studies have leveraged computational tools like density functional theory (DFT) to predict its conformational preferences and interaction energies with proteins. Such analyses guide the rational design of derivatives with optimized pharmacokinetic profiles.

Properties

Molecular Formula

C12H14ClF6N

Molecular Weight

321.69 g/mol

IUPAC Name

(1S)-1-[2,5-bis(trifluoromethyl)phenyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C12H13F6N.ClH/c1-2-3-10(19)8-6-7(11(13,14)15)4-5-9(8)12(16,17)18;/h4-6,10H,2-3,19H2,1H3;1H/t10-;/m0./s1

InChI Key

AMZRSYXGKSZQIV-PPHPATTJSA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl

Canonical SMILES

CCCC(C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Suzuki Coupling and Subsequent Transformations

A key intermediate structurally related to (S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride is prepared via Suzuki coupling reactions involving brominated precursors and arylboronic acids. For example, the synthesis of related morpholine derivatives bearing bis-trifluoromethylphenyl groups employs:

  • Suzuki coupling of (2R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-bromomorpholine with 4-fluorobenzeneboronic acid.
  • Subsequent reaction with hydrochloric acid to form the hydrochloride salt.

This method is notable for:

  • Avoiding strict anhydrous and anaerobic conditions.
  • Eliminating the need for hydrogenation steps.
  • Producing fewer by-products and higher purity intermediates.
  • Suitability for industrial scale-up due to safer and simpler operations.

Reductive Amination

Reductive amination is a convergent and efficient method for preparing chiral amines from aldehydes or ketones. Suitable reducing agents include sodium triacetoxyborohydride, borane complexes, sodium cyanoborohydride, and catalytic hydrogenation under metal catalysis. This method enables:

  • One-step formation of the amine functionality.
  • High stereoselectivity when chiral catalysts or substrates are used.
  • Avoidance of multi-step cyclization or protection/deprotection sequences.

Organolithium and Palladium-Catalyzed Coupling

Organolithium reagents, such as butyllithium, can be used to generate lithiated intermediates that undergo palladium-catalyzed coupling with arylboronic acids bearing trifluoromethyl substituents. This approach is typically conducted under inert atmosphere with controlled temperature to maintain stereochemical integrity.

Biocatalytic Methods

Enzymatic Reduction of Ketones

Biocatalysis offers a green alternative to chemical synthesis by employing enzymes or whole cells to stereoselectively reduce ketones to chiral alcohols, which are precursors to the target amine. For example:

  • Reduction of 3,5-bis(trifluoromethyl)acetophenone to (S)-3,5-bis(trifluoromethyl)phenylethanol using whole-cell catalysts.
  • Optimization of reaction parameters such as oxygen levels, substrate concentration, and additives like choline chloride:trehalose to enhance yield and reduce substrate toxicity.

Bienzyme Cascade Systems

Advanced enzymatic systems combine alcohol dehydrogenases and transaminases in cascade reactions to convert ketones directly to chiral amines with high enantioselectivity and yield. Recombinant bacteria expressing these enzymes have been developed to improve substrate handling capacity and operational stability.

Detailed Reaction Parameters and Data

Preparation Step Conditions/Parameters Outcomes/Remarks Source
Suzuki Coupling Catalyst: Pd(PPh3)4 (5 mol%), Temp: 100 °C, Time: 5 h, Solvent: THF Efficient coupling of bromomorpholine with arylboronic acid, high yield, scalable
Hydrochloride Salt Formation HCl concentration: 20-38%, Reaction at room temp Formation of stable hydrochloride salt with high purity
Reductive Amination Reducing agents: NaBH(OAc)3, Borane complexes; Solvent: dichloromethane or THF One-step amine formation, high stereoselectivity
Biocatalytic Reduction Whole cells, oxygen-deficient conditions, substrate up to 300 mM, additives: ChCl:T (1:1) Yields up to 86.2%, increased substrate tolerance
Bienzyme Cascade System Recombinant E. coli, Temp: 40 °C, pH 9 Tris-HCl, 24 h Enhanced substrate conversion, 1.5-fold increase in capacity

Research Findings and Comparative Analysis

  • Chemical methods provide robust and scalable routes but often require strict control of reaction conditions and use of hazardous reagents.
  • Biocatalytic methods offer environmentally friendly alternatives with mild conditions and high enantioselectivity but may face challenges in substrate load and enzyme stability.
  • The Suzuki coupling-based approach for intermediates related to this compound simplifies synthesis by avoiding hydrogenation and anaerobic conditions, making it industrially attractive.
  • Reductive amination remains a versatile and widely used method for chiral amine synthesis, compatible with various functional groups and scalable.
  • The bienzyme cascade systems represent cutting-edge biotechnology enabling efficient one-pot transformations with improved yields and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Steroid 5α-Reductase

One of the significant applications of (S)-1-(2,5-bis-trifluoromethylphenyl)butylamine hydrochloride is its role as an inhibitor of steroid 5α-reductase type 1 (SRD5A1). Research indicates that derivatives of this compound exhibit promising inhibitory activity against SRD5A1, which is implicated in androgen-dependent conditions such as benign prostatic hyperplasia and hirsutism. Specifically, the caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide derivative demonstrated a half-maximal inhibitory concentration (IC50) of 1.44 µM with low cytotoxicity . This suggests that compounds based on the (S)-1-(2,5-bis-trifluoromethylphenyl)butylamine structure could lead to new therapeutic agents for managing androgen-related disorders.

Potential in Lipid-Lowering Agents

Furthermore, (S)-3,5-bis(trifluoromethyl)phenyl ethanol, a derivative of this compound, has been identified as a crucial intermediate in the development of lipid-lowering agents. These compounds are capable of modulating PCSK9 protein levels and enhancing low-density lipoprotein receptor expression, thereby presenting a potential avenue for developing treatments for hyperlipidemia .

Biocatalysis

Asymmetric Synthesis

The compound has also found applications in asymmetric synthesis through biocatalytic processes. The use of whole-cell catalysts in the bioreduction of substrates like 3,5-bis(trifluoromethyl)acetophenone has shown improved yields when using this compound as a chiral auxiliary . This method presents an environmentally friendly alternative to traditional chemical synthesis by reducing the need for toxic reagents and solvents.

Materials Science

Chiral Catalysts

In materials science, this compound serves as a chiral catalyst in various organic reactions. Its ability to induce chirality is essential for synthesizing complex molecules with specific stereochemical configurations. Such chiral reagents are vital in producing pharmaceuticals and agrochemicals where stereochemistry plays a critical role in biological activity .

Summary Table of Applications

Application Area Description Key Findings
Medicinal ChemistryInhibition of steroid 5α-reductase type 1IC50 of 1.44 µM with low cytotoxicity; potential for treating androgen-dependent diseases
Lipid-Lowering AgentsIntermediate for compounds reducing PCSK9 proteinEnhances low-density lipoprotein receptor expression
BiocatalysisUsed as a chiral auxiliary in asymmetric synthesisImproved yields via whole-cell catalysis
Materials ScienceActs as a chiral catalyst in organic reactionsEssential for synthesizing pharmaceuticals with specific stereochemistry

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride with structurally or functionally related compounds, focusing on reactivity, synthesis challenges, and biological interactions.

Reactivity with Nucleophiles

  • Butylamine Derivatives: Studies on β-lactam antibiotics (e.g., clavulanic acid, CLV) demonstrate that butylamine derivatives exhibit variable reactivity with nucleophiles. For instance, CLV-TEG-B (a biotinylated clavulanic acid derivative) reacts completely with butylamine to form amide bonds within 15 minutes, whereas unmodified CLV achieves only 60% conjugation under the same conditions . This highlights the influence of structural modifications (e.g., biotinylation) on nucleophilic reactivity. However, the electron-withdrawing nature of CF₃ groups could enhance electrophilicity at the amine site, balancing this effect.

Structural and Functional Analogues

  • NS5806 :
    NS5806 (1-[2,4-dibromo-6-(1H-tetrazol-5-yl)-phenyl]-3-(3,5-bis-trifluoromethylphenyl)-urea) shares the bis-trifluoromethylphenyl motif but incorporates a urea linker instead of an amine. This structural difference results in distinct biological activity; NS5806 acts as a potassium channel modulator, whereas the butylamine hydrochloride’s primary amine may favor interactions with carboxyl or phosphoryl groups in biological targets .

    • Key Difference :
      The urea group in NS5806 enables hydrogen bonding with proteins, whereas the butylamine hydrochloride’s amine group may participate in ionic interactions (e.g., with hydrochloride counterions) or covalent bond formation.
  • Dronedarone Impurities: During the synthesis of dronedarone hydrochloride, impurities such as N-(3-chloropropyl)butylamine and related byproducts arise. These impurities share the butylamine backbone but lack trifluoromethyl substituents. Their formation underscores the challenges in controlling amine-related side reactions during synthesis . Synthesis Comparison: The presence of trifluoromethyl groups in this compound likely complicates purification due to increased hydrophobicity, necessitating advanced chromatographic techniques compared to non-fluorinated analogs.

Stability and Degradation

  • CLV-TEG-B vs. CLV: CLV-TEG-B degrades into unidentified compounds upon prolonged incubation with butylamine, whereas CLV shows partial stability. This suggests that structural modifications (e.g., biotinylation) can destabilize compounds under physiological conditions . Relevance to Trifluoromethylated Amines: The trifluoromethyl groups in this compound may enhance stability against enzymatic degradation compared to non-fluorinated amines, as seen in other fluorinated pharmaceuticals.

Notes and Implications

Synthesis Challenges: The trifluoromethyl groups in this compound necessitate specialized fluorination techniques, increasing production costs compared to non-fluorinated analogs .

Biological Interactions : The compound’s amine group and fluorine atoms may synergize to enhance binding to hydrophobic enzyme pockets, a feature exploited in drugs like dronedarone but requiring rigorous impurity control .

Biological Activity

(S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The trifluoromethyl groups enhance the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a butylamine backbone substituted with a 2,5-bis-trifluoromethylphenyl group. The presence of these trifluoromethyl groups is crucial as they influence the compound's binding affinity and selectivity towards various receptors or enzymes.

Key Properties:

  • Solubility: The hydrochloride salt form indicates good water solubility, which is advantageous for biological studies.
  • Lipophilicity: Enhanced by the trifluoromethyl groups, potentially improving pharmacokinetic profiles.

Research indicates that this compound interacts with several biological targets, particularly in neurotransmitter systems. Predictive models suggest potential pharmacological effects including:

  • Anti-inflammatory activity
  • Analgesic effects

Interaction Studies

Molecular docking and high-throughput screening have been employed to elucidate the binding characteristics of this compound with various proteins involved in disease pathways. These studies help predict its efficacy and safety profile by assessing interaction dynamics.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
1-(2,5-Dichlorophenyl)butylamineChlorine substituents instead of trifluoromethyl groupsAntidepressant properties
1-(4-Trifluoromethylphenyl)butylamineSingle trifluoromethyl groupNeuroprotective effects
1-(2-Naphthalenyl)butylamineNaphthalene ring structureAntitumor activity
This compound Dual trifluoromethyl substitutionPotential anti-inflammatory effects

Study on DHT Inhibition

A notable study explored the inhibition of dihydrotestosterone (DHT) production by a related compound, N-[3,5-bis(trifluoromethyl)phenyl] amide. This compound exhibited significant inhibition of DHT production at sub-cytotoxic concentrations. The half-maximal inhibitory concentration (IC50) was determined to be 1.44 ± 0.13 µM with minimal cytotoxicity observed at concentrations up to 5 µM .

Key Findings:

  • Concentration-dependent inhibition of DHT production was confirmed.
  • The mechanism involved suppression of steroid 5α-reductase type 1 (SRD5A1), suggesting potential therapeutic applications in androgen-dependent diseases.

Cholinesterase Inhibition

Research has also indicated that derivatives of this compound may act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study reported moderate inhibition with IC50 values ranging from 18.2 to 196.6 μmol.L-1 for AChE and from 9.2 to 196.2 μmol.L-1 for BuChE .

Implications:

  • Such activity suggests potential applications in treating conditions related to cholinergic dysfunction, including Alzheimer's disease.

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